molecular formula C11H8ClN3O2 B13117425 6-Chloro-4-methyl-5-nitro-3,4'-bipyridine

6-Chloro-4-methyl-5-nitro-3,4'-bipyridine

Cat. No.: B13117425
M. Wt: 249.65 g/mol
InChI Key: SXGSVUUPKXGBSC-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is a heterocyclic compound that belongs to the bipyridine family Bipyridines are characterized by having two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine typically involves the following steps:

    Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.

    Coupling Reaction: The final step involves coupling the chlorinated and nitrated pyridine rings.

Industrial Production Methods

Industrial production of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-5-nitro-3,4’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions include amino derivatives, substituted bipyridines, and various other functionalized bipyridine compounds.

Scientific Research Applications

6-Chloro-4-methyl-5-nitro-3,4’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine: Known for its anti-inflammatory properties.

    2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.

Uniqueness

6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is unique due to the presence of both a nitro and a chloro group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-4-methyl-3-nitro-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8ClN3O2/c1-7-9(8-2-4-13-5-3-8)6-14-11(12)10(7)15(16)17/h2-6H,1H3

InChI Key

SXGSVUUPKXGBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C2=CC=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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